

"Pregabalinum naproxencarbilum" discovery and development history

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An In-depth Technical Guide on the Discovery and Development of **Pregabalinum Naproxencarbilum**

This technical guide provides a comprehensive overview of the discovery and development history of **pregabalinum naproxencarbilum**, a novel drug conjugate of pregabalin and naproxen. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical development of its constituent molecules and the conjugate itself.

Introduction to Pregabalinum Naproxencarbilum

Pregabalinum naproxencarbilum is a drug conjugate that covalently links pregabalin and naproxen.[1][2] This molecule, also identified by the developmental code XG005, is being developed by Xgene Pharmaceutical as a non-opioid analgesic for the treatment of acute and postoperative pain.[3][4] The rationale behind this conjugate is to leverage the synergistic analgesic effects observed when pregabalin and naproxen are co-administered, potentially offering enhanced pain relief with a favorable safety profile.[5][6][7][8]

Chemical Structure:

The IUPAC name for **pregabalinum naproxencarbilum** is (3S)-3-[[[(1R)-1-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethoxy]carbonylamino]methyl]-5-methylhexanoic acid.[2]

Discovery and Development of Pregabalin

Pregabalin, marketed under the brand name Lyrica among others, is an anticonvulsant, analgesic, and anxiolytic medication.^{[9][10]}

Discovery

Pregabalin was synthesized in 1990 by medicinal chemist Richard Bruce Silverman at Northwestern University.^{[9][11]} The initial goal was to create a successor to gabapentin and to develop inactivators of γ -aminobutyric acid aminotransferase (GABA-AT), an enzyme that breaks down the inhibitory neurotransmitter GABA.^[12] While pregabalin was found to be a potent anticonvulsant in mouse models, its mechanism of action was later discovered to be independent of GABA-AT activation.^{[9][11]}

Preclinical Development

Subsequent research revealed that pregabalin's therapeutic effects are mediated through its high-affinity binding to the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels in the central nervous system.^{[6][9]} This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.^[11]

Clinical Development and Regulatory Approval

Parke-Davis, which was later acquired by Pfizer, licensed pregabalin from Northwestern University in 1990 and led its clinical development.^{[12][13]} Extensive clinical trials were conducted to evaluate its efficacy and safety for various conditions.

Pregabalin received its first marketing authorizations in 2004 from the European Union for peripheral neuropathic pain and as an adjunctive therapy for partial seizures, and from the U.S. Food and Drug Administration (FDA) for diabetic peripheral neuropathy, postherpetic neuralgia, and as an adjunctive therapy for partial seizures.^{[9][12]} It was later approved for fibromyalgia and generalized anxiety disorder in several regions.^{[9][12]}

Table 1: Key Milestones in the Development of Pregabalin

Year	Milestone	Organization
1990	Synthesis of Pregabalin	Northwestern University[9][11]
1990	Licensed to Parke-Davis	Parke-Davis[13]
2004	First FDA Approval	Pfizer[9][12]
2004	First European Union Approval	Pfizer[9][12]

Discovery and Development of Naproxen

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of pain, fever, and inflammation.[14][15]

Discovery

Naproxen was patented in 1967 and its preparation was first reported in a 1968 patent awarded to Syntex.[15][16] It is a derivative of naphthalenepropionic acid.[15]

Preclinical Development

The primary mechanism of action of naproxen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18]

Clinical Development and Regulatory Approval

Syntex first marketed naproxen in 1976 under the brand name Naprosyn.[14][16] The sodium salt, naproxen sodium, was introduced in 1980 as Anaprox for a faster onset of action.[14][16] In 1994, the FDA approved naproxen for over-the-counter (OTC) use in the United States, where it is primarily marketed as Aleve.[14][16]

Table 2: Key Milestones in the Development of Naproxen

Year	Milestone	Organization
1967	Patent for Naproxen	Syntex[16]
1976	First marketed as Naprosyn	Syntex[14][16]
1980	Naproxen sodium marketed as Anaprox	Syntex[14][16]
1994	FDA approval for OTC use	FDA[14][16]

Development of the Pregabalin-Naproxen Conjugate (XG005)

The development of a conjugate of pregabalin and naproxen is based on preclinical evidence of their synergistic interaction in pain models.

Preclinical Rationale and Experimental Protocols

Studies in animal models of inflammatory pain have demonstrated that the combination of pregabalin and naproxen can produce synergistic or additive antihyperalgesic effects.[5][7]

Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats

A commonly cited study utilized the following protocol to assess the interaction between pregabalin and naproxen[5][7]:

- **Induction of Inflammation:** Male Sprague-Dawley rats receive an intraplantar injection of lambda-carrageenan into one hind paw to induce localized inflammation and hyperalgesia.
- **Drug Administration:** Pregabalin, naproxen, or a fixed-dose ratio combination is administered orally.
- **Nociceptive Testing:** The radiant heat paw-withdrawal test is used to measure the thermal nociceptive threshold at various time points after drug administration. An increase in paw withdrawal latency indicates an antihyperalgesic effect.

- **Data Analysis:** Dose-response curves are generated for each drug alone and for the combinations. Isobolographic analysis is used to determine the nature of the interaction (synergistic, additive, or antagonistic).

Table 3: Preclinical Efficacy of Pregabalin, Naproxen, and their Combination[5][7]

Drug/Combination (Ratio)	ED50 (mg/kg, oral) in Carrageenan Model	Interaction Type
Pregabalin	6.0	-
Naproxen	0.5	-
Pregabalin + Naproxen (10:1)	Not explicitly stated, but demonstrated synergy	Synergistic
Pregabalin + Naproxen (1:1)	Additive effect observed	Additive
Pregabalin + Naproxen (1:10)	Additive effect observed	Additive

Clinical Development of XG005

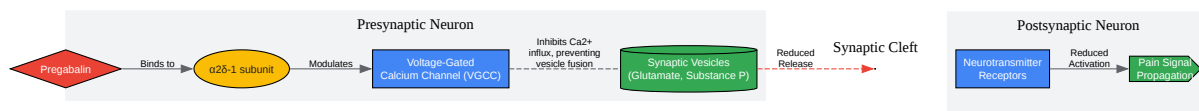
Xgene Pharmaceutical is advancing the clinical development of XG005, the pregabalin-naproxen conjugate.[3] The compound is currently in Phase II/III clinical trials for the treatment of acute pain and postoperative pain.[3] Efficacy and adverse event data from a Phase II/III trial in postoperative pain were reported to be released by the end of 2024.[3]

Synthesis and Purification

Patents describe the synthesis and purification processes for the pregabalin-naproxen conjugate.[1] The synthesis involves the formation of a 1-(acyloxy)-alkyl carbamate linkage between the two parent molecules.[1]

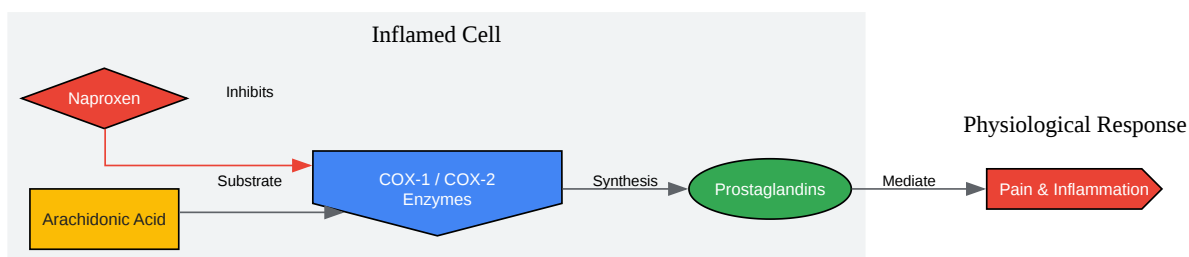
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Signaling Pathways and Workflows



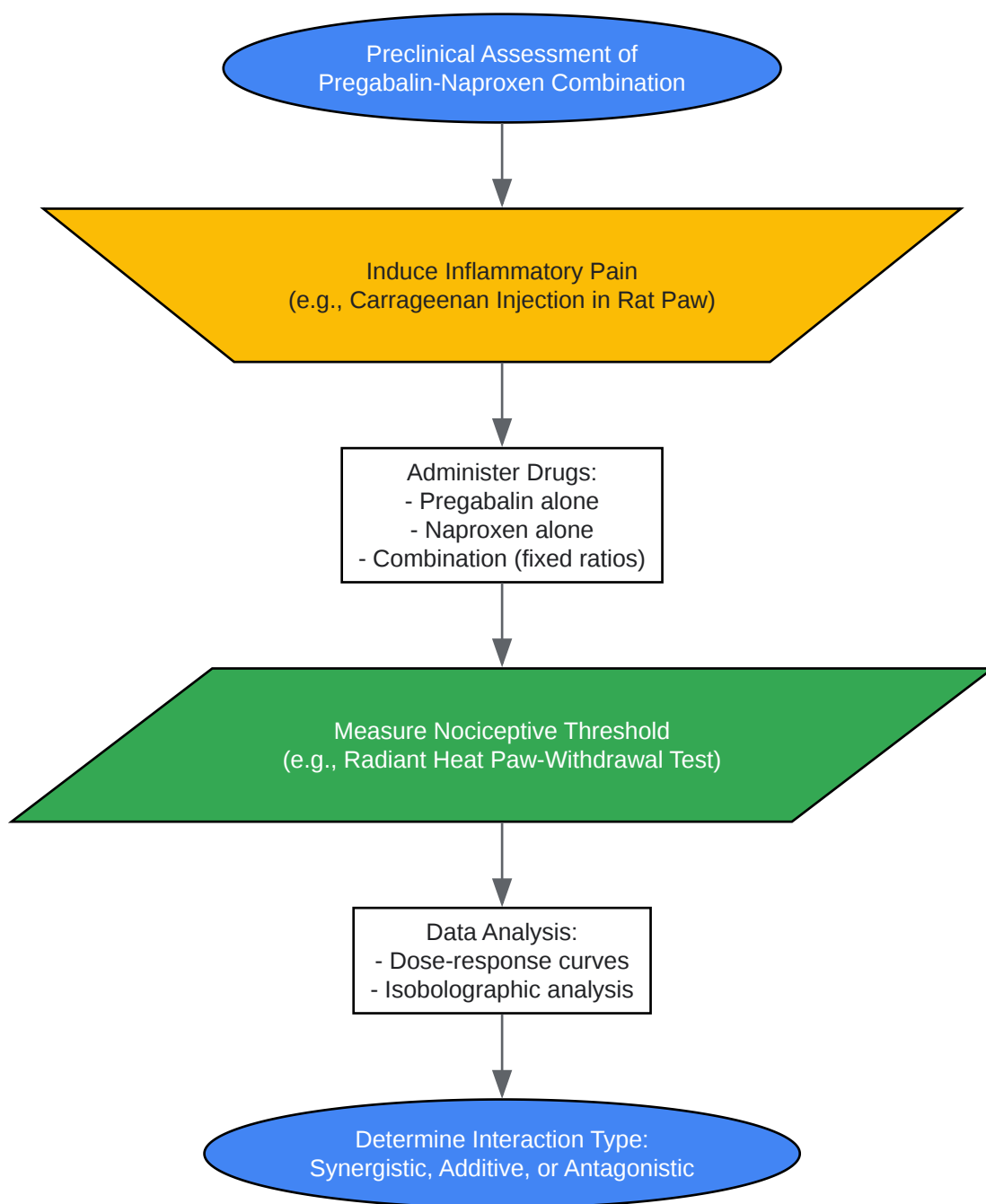
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Caption: Mechanism of action of Pregabalin.



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Caption: Mechanism of action of Naproxen.



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Caption: Preclinical experimental workflow.



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Caption: Drug development pipeline for XG005.

Conclusion

The development of **pregabalinum naproxencarbilum** (XG005) represents a rational approach to pain management, building upon the well-understood mechanisms and clinical utility of its parent compounds, pregabalin and naproxen. The history of these two molecules, from their independent discoveries to their widespread clinical use, provides a strong foundation for the development of this novel conjugate. Preclinical data supporting a synergistic interaction for analgesia is promising, and the ongoing late-stage clinical trials will be crucial in determining the ultimate therapeutic value and safety profile of this new chemical entity. Should it prove successful, **pregabalinum naproxencarbilum** could offer a valuable non-opioid alternative for the treatment of acute and postoperative pain.

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